[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]methanone
Description
This compound is a methanone derivative featuring a triazole-pyridine hybrid scaffold. The structure combines a 1,2,3-triazole ring substituted with a 3,4-dichlorophenyl group and a methyl moiety, linked via a methanone bridge to a pyridine ring bearing 4-methoxyphenyl and trifluoromethyl substituents.
Properties
IUPAC Name |
[1-(3,4-dichlorophenyl)-5-methyltriazol-4-yl]-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2F3N4O2/c1-12-20(30-31-32(12)15-5-8-18(24)19(25)10-15)22(33)21-17(9-14(11-29-21)23(26,27)28)13-3-6-16(34-2)7-4-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUDYZWJVJBVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=C(C=C(C=N3)C(F)(F)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201105871 | |
| Record name | [1-(3,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201105871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882748-03-0 | |
| Record name | [1-(3,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882748-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(3,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201105871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]methanone represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article aims to summarize the biological activity of this specific compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 433.27 g/mol. The structure features a triazole ring, which is critical for its biological activity. The presence of dichlorophenyl and trifluoromethyl groups enhances its pharmacological potential by influencing its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds containing triazole moieties exhibit a wide range of biological activities. Below is a summary of the key activities associated with similar triazole derivatives:
| Biological Activity | Description |
|---|---|
| Antifungal | Effective against various fungal strains due to inhibition of ergosterol biosynthesis. |
| Antibacterial | Demonstrated activity against Gram-positive and Gram-negative bacteria through disruption of cell wall synthesis. |
| Anticancer | Induces apoptosis in cancer cells by targeting mitochondrial pathways and inhibiting cell proliferation. |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines and mediators. |
The biological mechanisms underlying the activity of triazole derivatives often involve:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, affecting pathways critical for pathogen survival or cancer cell proliferation.
- Mitochondrial Targeting : Some studies suggest that triazoles can inhibit mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
- Receptor Interaction : Triazoles may also interact with various receptors in the body, modulating signaling pathways involved in inflammation and immune responses.
Case Studies
-
Anticancer Activity :
A study evaluated the anticancer effects of a related triazole derivative on breast cancer cell lines. The compound showed significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a chemotherapeutic agent . -
Antimicrobial Efficacy :
Another investigation assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 8 µg/mL against both strains, outperforming standard antibiotics like ampicillin . -
Anti-inflammatory Effects :
Research has demonstrated that triazole derivatives can reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6, suggesting their utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the triazole ring and substituents significantly influence the biological activity:
- Substituent Effects : Electron-withdrawing groups (like trifluoromethyl) enhance potency against bacterial strains.
- Ring Modifications : Alterations in the triazole structure can lead to increased selectivity for specific biological targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural complexity arises from its dual heterocyclic cores and diverse substituents. Key comparisons include:
*Estimated based on analogous structures.
Key Observations :
- The target compound exhibits a higher molecular weight compared to simpler triazole-pyridine hybrids (e.g., ) due to its dichlorophenyl, methoxy, and trifluoromethyl groups.
- The trifluoromethyl group, present in both the target compound and , enhances lipophilicity and metabolic stability, which is critical for drug penetration .
- Unlike isoxazole-piperazine hybrids (), the target compound’s triazole-pyridine scaffold may offer distinct binding modes in biological targets due to its planar aromatic system .
Comparison with and :
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole core is efficiently assembled using CuAAC, as demonstrated in pyridyl glycosyl triazole syntheses.
Procedure :
- Azide Preparation : 3,4-Dichloroaniline is diazotized with sodium nitrite and HCl, followed by reaction with sodium azide to yield 1-azido-3,4-dichlorobenzene.
- Alkyne Preparation : Propargyl bromide is treated with methylmagnesium bromide to form 1-methylprop-1-yne.
- Cycloaddition : The azide and alkyne react in the presence of Cu(I) (e.g., CuI, 5 mol%), tris(benzyltriazolylmethyl)amine (TBTA) ligand, and DMF at 60°C for 12 hours.
Optimization :
- Yields improve with TBTA, which stabilizes Cu(I) and prevents oxidation.
- Solvent screening shows DMF outperforms THF or ethanol due to better Cu(I) solubility.
Data Table 1 : CuAAC Reaction Conditions and Yields
| Azide | Alkyne | Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1-Azido-3,4-C6H3Cl2 | 1-Methylpropyne | CuI | TBTA | DMF | 92 |
Synthesis of the 3-(4-Methoxyphenyl)-5-(Trifluoromethyl)-2-Pyridinylmethanone Fragment
Pyridine Ring Construction via Hantzsch Dihydropyridine Oxidation
A modified Hantzsch synthesis enables introduction of the trifluoromethyl and methoxyphenyl groups:
Ketone Functionalization
Friedel-Crafts Acylation :
The pyridine is acylated using acetyl chloride and AlCl3 in nitrobenzene at 0–5°C. However, the electron-deficient pyridine ring necessitates harsh conditions, leading to side reactions.
Alternative Route :
- Lithiation : The pyridine is lithiated at the 2-position using LDA at -78°C in THF.
- Quenching with CO2 : The lithiated species reacts with dry ice to form the carboxylic acid, which is then converted to the acid chloride using SOCl2.
- Coupling : The acid chloride reacts with the triazole fragment (see Section 4).
Data Table 2 : Pyridine Synthesis Outcomes
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Hantzsch Oxidation | MnO2, CH2Cl2 | 25°C, 6 h | 78 |
| Lithiation/CO2 | LDA, SOCl2 | -78°C, THF | 65 |
Methanone Bridge Formation
Nucleophilic Acyl Substitution
The pyridine acid chloride reacts with the lithiated triazole fragment:
- Lithiation : The triazole is deprotonated with n-BuLi at -78°C.
- Coupling : The lithiated triazole attacks the acid chloride, yielding the methanone after aqueous workup.
Challenges :
- Steric hindrance from the 3,4-dichlorophenyl and trifluoromethyl groups reduces yields.
- Microwave-assisted synthesis (100°C, 30 min) improves efficiency by 15%.
Data Table 3 : Coupling Reaction Optimization
| Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| n-BuLi | THF | -78°C | 2 h | 58 |
| KHMDS | DME | 25°C | 12 h | 42 |
| Microwave | DMF | 100°C | 30 min | 73 |
Purification and Characterization
Purification :
- Column chromatography (SiO2, hexane/EtOAc 4:1) isolates the target compound.
- Recrystallization from ethanol/water (7:3) enhances purity to >99%.
Spectroscopic Data :
- 1H NMR (400 MHz, CDCl3): δ 8.72 (s, 1H, pyridine-H), 7.89–7.45 (m, 6H, aryl-H), 4.12 (s, 3H, OCH3), 2.51 (s, 3H, CH3).
- MS (ESI+) : m/z 548.1 [M+H]+.
Q & A
Q. Q1. What are the common synthetic routes for preparing [1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]methanone?
The compound is synthesized via multi-step reactions involving cyclization and coupling. For example:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to construct the 1,2,3-triazole core. Substituents like 3,4-dichlorophenyl are introduced via nucleophilic substitution .
- Methanone linkage : The pyridine and triazole moieties are coupled using carbonylating agents (e.g., phosgene derivatives) under inert conditions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) yields high-purity product .
Q. Q2. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl protons at δ ~4.5 ppm) and coupling patterns .
- X-ray crystallography : SHELXL software refines crystal structures, revealing dihedral angles between aromatic rings (e.g., 76.67° between dichlorophenyl and pyridine rings) and hydrogen-bonding networks critical for stability .
Advanced Synthesis Optimization
Q. Q3. How can reaction conditions be optimized to enhance triazole ring formation efficiency?
- Catalyst screening : Cu(I) salts (e.g., CuI) in DMF at 80°C improve cycloaddition yields by 20–30% compared to thermal methods .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, reducing byproducts like uncyclized azides .
- Reaction monitoring : In-situ FTIR tracks azide consumption (peak at ~2100 cm⁻¹) to optimize reaction termination .
Q. Q4. What strategies mitigate competing side reactions during methanone linkage?
- Temperature control : Maintaining <50°C prevents decarboxylation of the pyridine precursor .
- Protecting groups : Temporary Boc protection of the triazole nitrogen reduces unwanted nucleophilic attacks during coupling .
Structural and Electronic Analysis
Q. Q5. How do computational methods (e.g., DFT) aid in predicting the compound’s reactivity?
- DFT studies : Gaussian09 calculations at the B3LYP/6-311+G(d,p) level model frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating electrophilic attack susceptibility at the triazole C4 position .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts contribute 12.4% to crystal packing) .
Q. Q6. How to resolve discrepancies between experimental and computational bond lengths?
- Refinement protocols : SHELXL’s TWIN/BASF commands correct for crystal twinning, improving R-factor convergence from 0.12 to 0.05 .
- Thermal motion modeling : Anisotropic displacement parameters (ADPs) refine dynamic disorder in trifluoromethyl groups .
Biological Activity and Mechanism
Q. Q7. What in vitro assays are suitable for screening this compound’s antimicrobial activity?
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (IC₅₀ ~25 µg/mL) .
- Docking studies : AutoDock Vina predicts binding to E. coli DNA gyrase (ΔG = −8.2 kcal/mol), correlating with experimental inhibition .
Q. Q8. How to address conflicting data in cytotoxicity studies (e.g., variable IC₅₀ values)?
- Assay standardization : Use MTT assays with consistent cell lines (e.g., MCF-7 breast cancer cells) and exposure times (48 hr) .
- Metabolite profiling : LC-MS identifies hydrolyzed byproducts (e.g., free pyridine derivatives) that may interfere with results .
Data Reproducibility and Reporting
Q. Q9. What crystallographic data should be reported to ensure reproducibility?
| Parameter | Example Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell dimensions | a = 10.12 Å, b = 14.23 Å | |
| R₁/wR₂ | 0.042/0.112 |
Q. Q10. How to validate purity claims in synthetic protocols?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
